molecular formula C18H29ClN2O B7790788 Bupivacaine hydrochloride CAS No. 15233-43-9

Bupivacaine hydrochloride

Cat. No.: B7790788
CAS No.: 15233-43-9
M. Wt: 324.9 g/mol
InChI Key: SIEYLFHKZGLBNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . It binds to the intracellular portion of voltage-gated sodium channels on neuronal cell membranes .

Mode of Action

This compound blocks the generation and conduction of nerve impulses . This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which results in inhibition of depolarization . Without depolarization, no initiation or conduction of a pain signal can occur .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion influx into nerve cells. By blocking this, it prevents the nerve cells from reaching the threshold for electrical excitation, thereby inhibiting the propagation of the nerve impulse .

Pharmacokinetics

This compound is metabolized in the liver and forms a metabolite known as pipecoloxylidine (PPX) . The rate of systemic absorption of this compound is dependent upon the dose and concentration of the drug administered, the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the preparation . The half-life of this compound in adults is 2.7 hours .

Result of Action

The primary result of this compound’s action is the blockade of nerve impulse generation and conduction, leading to local or regional anesthesia . This effectively numbs the area it is applied to, providing pain relief .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of epinephrine can prevent systemic absorption and extend the duration of its action . Additionally, the vascularity of the administration site can affect the rate of systemic absorption .

Biochemical Analysis

Biochemical Properties

Bupivacaine Hydrochloride acts as a Na+ channel blocker, local anesthetic, and cAMP production inhibitor . It interacts with enzymes such as EC 3.1.1.8 (cholinesterase) and EC 3.6.3.8 (Ca (2+)-transporting ATPase) inhibitor . It acts as a surfactant molecule possessing both hydrophilic and lipophilic properties .

Cellular Effects

This compound blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve . This results in inhibition of depolarization with resultant blockade of conduction .

Molecular Mechanism

This compound works by blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This results in a decrease in the neuronal membrane’s permeability to sodium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to be sustained over time. For instance, in a study involving rats, it was found that the in vitro release and in vivo pharmacokinetic profiles as well as pharmacodynamic outcome (pain relief test) after subcutaneous administration in rats correlate well and clearly demonstrate the prolonged release and extended duration of activity of a novel nanoformulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, doses of this compound up to 2 mg/kg q8h are unlikely to be associated with systemic side effects if injected perineurally, epidurally, or intrapleurally .

Metabolic Pathways

This compound is metabolized in the liver and forms a metabolite (pipecoloxylidine [PPX]) . It is excreted in the urine with about 6% unchanged .

Transport and Distribution

This compound is distributed with a large volume of distribution of 72L . It is 95% protein-bound .

Subcellular Localization

The subcellular localization of this compound is primarily at the neuronal membrane where it acts to block sodium channels . This prevents membrane depolarization, nerve excitation, and propagation of nociceptive signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bupivacaine hydrochloride involves several steps, starting with the readily available (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. This compound undergoes chiral separation using l-(–)-dibenzoyl tartaric acid, followed by substitution and a salting reaction to yield this compound with high purity . The reaction conditions typically involve the use of solvents like toluene and reagents such as anhydrous potassium carbonate and tetrabutyl ammonium bromide .

Industrial Production Methods: Industrial-scale production of this compound focuses on optimizing yield and purity while ensuring safety and cost-effectiveness. The process involves the use of high-performance liquid chromatography (HPLC) for analysis and quality control . The production scale can reach up to 20 kg, with a total yield of around 45% .

Chemical Reactions Analysis

Types of Reactions: Bupivacaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030877
Record name Bupivacaine hydrochloride
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Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18010-40-7, 14252-80-3, 15233-43-9
Record name Bupivacaine hydrochloride
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Record name Bupivacaine hydrochloride [JAN]
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Record name Bupivacaine hydrochloride
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Record name Bupivacaine hydrochloride
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Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
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Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Bupivacaine Hydrochloride?

A: this compound is a local anesthetic that exerts its action by reversibly binding to voltage-gated sodium channels in nerve membranes. [, , ] This binding effectively blocks the influx of sodium ions, preventing depolarization and the subsequent conduction of nerve impulses. [, , ]

Q2: Can you elaborate on the downstream effects of this compound's interaction with sodium channels?

A: By inhibiting sodium influx, this compound primarily disrupts the transmission of pain signals along nerve fibers. [, , , , , ] This blockade effectively produces localized analgesia, numbing the targeted area. [, , , , ] The duration and intensity of this analgesic effect are influenced by factors such as the dose administered, site of administration, and the presence of vasoconstrictors like epinephrine. [, , , , ]

Q3: How does the structure of this compound relate to its anesthetic properties?

A: this compound belongs to the amino-amide class of local anesthetics. [, ] Its structure comprises an aromatic ring linked to an amine group by an amide bond. [] This specific arrangement, along with the presence of a butyl group on the tertiary amine, contributes to its potent and long-lasting anesthetic effects. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H28N2O • HCl. Its molecular weight is 324.9 g/mol. []

Q5: Are there any studies investigating the controlled release of this compound?

A: Yes, research has explored encapsulating this compound within biodegradable microspheres composed of poly(D,L-lactic-co-glycolic acid) (PLGA) and poly(L-lactic acid) (PLLA) using the supercritical anti-solvent precipitation technique. [] This method has shown promise in achieving controlled release of the drug over extended periods, potentially improving its therapeutic efficacy.

Q6: What are the potential benefits of using liposomal formulations of this compound?

A: Liposomal Bupivacaine, a formulation encapsulating the drug within lipid bilayers, has demonstrated prolonged duration of analgesia compared to standard this compound in several studies. [, , ] This extended release profile can lead to reduced opioid consumption, potentially minimizing opioid-related side effects. [, , ]

Q7: Have there been any studies comparing the safety profiles of Liposomal Bupivacaine and standard this compound?

A: Data from preclinical studies in animals suggest that Liposomal Bupivacaine may have a more favorable safety profile than standard this compound when administered via various routes, including intravenous, epidural, and intrathecal. [] This improved safety profile is attributed to the gradual release of Bupivacaine from the liposomal formulation, resulting in lower peak plasma concentrations. []

Q8: What are the limitations of the existing research on Liposomal Bupivacaine?

A: While promising, the current body of evidence on Liposomal Bupivacaine primarily comprises single-center studies or pooled analyses. [] Further large-scale, multicenter, randomized controlled trials are crucial to confirm its efficacy, safety, and optimal use in various clinical settings. []

Q9: Are there any analytical methods for quantifying this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is widely employed to quantify this compound in biological matrices. [, ] These techniques offer high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic and bioequivalence studies.

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